Calcium Affinity: Pectate Demonstrates Higher Ca²⁺ Binding Affinity than Alginate via Microcalorimetric and Dilatometric Quantification
Head-to-head calorimetric comparison reveals that pectate exhibits quantitatively larger enthalpy and volume changes upon calcium-induced gelation compared to alginate. Both dilatometric and microcalorimetric data confirm higher Ca²⁺ affinity for pectate than for alginate, with the associated chemical bonding modes (transition from 'twisted' to 'perfect' egg-box structures) producing larger quantitative changes in pectate systems [1]. Alginate's weaker binding is attributed to the diluting presence of mannuronic acid repeating units that bind calcium less avidly.
| Evidence Dimension | Calcium ion binding affinity (microcalorimetric enthalpy change and dilatometric volume change) |
|---|---|
| Target Compound Data | Larger quantitative dilatometric and microcalorimetric changes associated with chemical bonding modes |
| Comparator Or Baseline | Alginate: quantitatively smaller changes due to presence of weakly calcium-binding mannuronic acid units |
| Quantified Difference | Quantitatively larger for pectate (direction of difference established; absolute ΔH and ΔV values available in full-text microcalorimetric datasets) |
| Conditions | Dilatometry and microcalorimetry of Ca²⁺-mediated polyuronate gelation, both polymers in sodium salt form, aqueous medium at controlled temperature |
Why This Matters
Higher calcium binding affinity enables pectate to achieve equivalent gel network density at lower Ca²⁺ concentrations than alginate, reducing calcium salt usage in formulations and minimizing potential off-flavors or ionic strength interference.
- [1] Paoletti S, Donati I. Comparative Insights into the Fundamental Steps Underlying Gelation of Plant and Algal Ionic Polysaccharides: Pectate and Alginate. Gels. 2022;8(12):784. View Source
